![molecular formula C13H12O5 B12890075 [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate CAS No. 89075-89-8](/img/structure/B12890075.png)
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate typically involves the acetylation of 2-acetylbenzofuran followed by the reaction with acetic anhydride. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have shown significant activity against various microbial strains and cancer cell lines .
Medicine
The compound’s potential therapeutic applications include the development of new drugs for treating infections and cancer. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate involves its interaction with specific molecular targets in cells. It can inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylbenzofuran: Shares the benzofuran core structure but lacks the acetate group.
Benzofuran-2-yl methyl ketone: Similar structure with a different functional group.
Psoralen: A benzofuran derivative used in the treatment of skin diseases
Uniqueness
[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
89075-89-8 |
|---|---|
Fórmula molecular |
C13H12O5 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
(2-acetyl-1-benzofuran-7-yl)oxymethyl acetate |
InChI |
InChI=1S/C13H12O5/c1-8(14)12-6-10-4-3-5-11(13(10)18-12)17-7-16-9(2)15/h3-6H,7H2,1-2H3 |
Clave InChI |
USLMAQDZTZNXLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
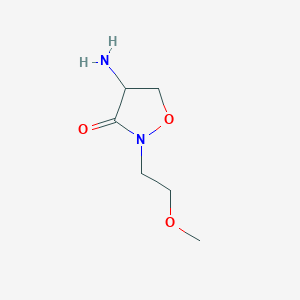
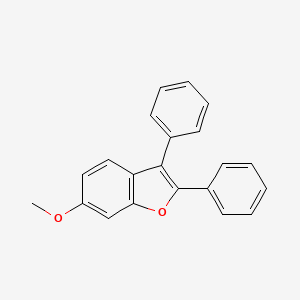

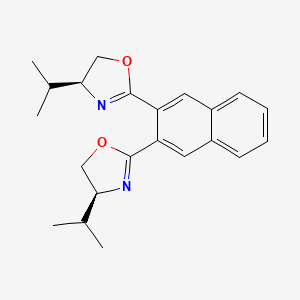


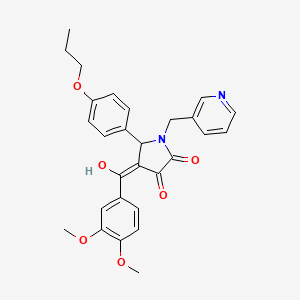
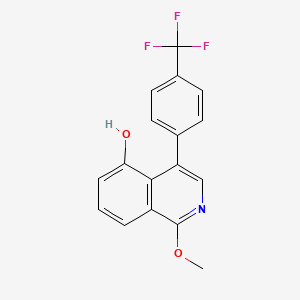
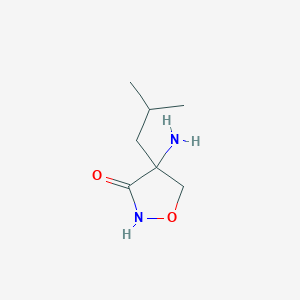
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
